molecular formula C10H8BrFN2 B13980674 4-bromo-5-(4-fluorophenyl)-1-methyl-1H-pyrazole

4-bromo-5-(4-fluorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B13980674
M. Wt: 255.09 g/mol
InChI Key: ZLSUMIPHMMVBQO-UHFFFAOYSA-N
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Description

4-Bromo-5-(4-fluorophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C10H8BrFN2. This compound is characterized by the presence of a bromine atom at the 4th position, a fluorophenyl group at the 5th position, and a methyl group at the 1st position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-(4-fluorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with 4-bromo-3-oxobutanoic acid under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(4-fluorophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohols, and ketones, depending on the specific reaction pathway .

Scientific Research Applications

4-Bromo-5-(4-fluorophenyl)-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-(4-fluorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-(4-fluorophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8BrFN2

Molecular Weight

255.09 g/mol

IUPAC Name

4-bromo-5-(4-fluorophenyl)-1-methylpyrazole

InChI

InChI=1S/C10H8BrFN2/c1-14-10(9(11)6-13-14)7-2-4-8(12)5-3-7/h2-6H,1H3

InChI Key

ZLSUMIPHMMVBQO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C2=CC=C(C=C2)F

Origin of Product

United States

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